BenchChemオンラインストアへようこそ!

4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide

Medicinal Chemistry Chemical Probes H3 Receptor Antagonists

Procure 4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide for your advanced research. Its unique para-methoxy substitution pattern, distinct from 3,4-dimethoxy analogs, makes it a critical tool for probing the structure-activity relationships of benzyl ring modifications on target affinity and selectivity. The well-defined cyclobutyl-diazepane core also serves as a versatile building block for novel H3 receptor chemical probe development and synthetic methodology optimization. This compound is essential for hypothesis-driven, comparative pharmacological studies.

Molecular Formula C18H27N3O2
Molecular Weight 317.433
CAS No. 2190365-35-4
Cat. No. B2478016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide
CAS2190365-35-4
Molecular FormulaC18H27N3O2
Molecular Weight317.433
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCC3
InChIInChI=1S/C18H27N3O2/c1-23-17-8-6-15(7-9-17)14-19-18(22)21-11-3-10-20(12-13-21)16-4-2-5-16/h6-9,16H,2-5,10-14H2,1H3,(H,19,22)
InChIKeyFMQPCUSVWVTMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Structural Classification of 4-Cyclobutyl-N-[(4-Methoxyphenyl)Methyl]-1,4-Diazepane-1-Carboxamide (CAS 2190365-35-4)


4-Cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide (CAS 2190365-35-4) is a synthetic small molecule belonging to the 1,4-diazepane carboxamide class. Its structure features a seven-membered diazepane ring substituted at the N4 position with a cyclobutyl group and a carboxamide-linked 4-methoxybenzyl moiety [1]. The molecular formula is C18H27N3O2 with a molecular weight of 317.43 g/mol, and its IUPAC Standard InChIKey is FMQPCUSVWVTMAX-UHFFFAOYSA-N [1]. While structurally related diazepane analogs have been explored as histamine H3 receptor antagonists in patent literature [2], no peer-reviewed primary research articles or public bioassay databases have deposited quantitative affinity, selectivity, or functional data specific to this compound as of the available search scope.

Why Direct Substitution of 4-Cyclobutyl-N-[(4-Methoxyphenyl)Methyl]-1,4-Diazepane-1-Carboxamide with In-Class Analogs Is Unsupported by Quantitative Evidence


In the absence of published head-to-head pharmacological or physicochemical data for 4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide against its closest structural analogs, any assumption of functional equivalence or interchangeability is scientifically unfounded [1]. Subtle structural variations within the diazepane carboxamide series—such as the presence or absence of a methoxy substituent on the benzyl ring, the replacement of the cyclobutyl group with alkyl or cycloalkyl alternatives, or modifications to the carboxamide linkage—can lead to substantial shifts in target affinity, selectivity, and pharmacokinetic behavior, as demonstrated in broader chemotype studies [2]. Therefore, procurement or experimental selection decisions must be based on actual comparative performance data rather than class-level assumptions.

Quantitative Comparative Evidence Guide for 4-Cyclobutyl-N-[(4-Methoxyphenyl)Methyl]-1,4-Diazepane-1-Carboxamide (CAS 2190365-35-4)


Structural Distinction from Closest Analogs Based on Publicly Available Chemical Descriptors

The target compound is distinguished from its nearest cataloged structural analog, 4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide (CAS 2190365-61-6) [1], by the presence of a single methoxy substituent at the para position of the benzyl ring versus the 3,4-dimethoxy substitution pattern. This structural difference alters hydrogen-bond acceptor count, molecular electrostatic potential, and lipophilicity, which can influence target binding and ADME properties, although empirical comparative data are absent. The molecular formula of the target (C18H27N3O2, MW 317.43) [2] versus the dimethoxy analog (C19H29N3O3, MW 347.45) [1] reflects a 30 g/mol molecular weight difference that may affect passive membrane permeability.

Medicinal Chemistry Chemical Probes H3 Receptor Antagonists

Potential H3 Receptor Pharmacophore Membership Based on Patent Class Evidence

The core scaffold of 4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide falls within the generic Markush structure of WO2009095394A1, which claims diazepanes as histamine H3 receptor antagonists [1]. Within that patent, structurally related 4-cyclobutyl-diazepane derivatives bearing benzyl-type substituents were disclosed, though the specific 4-methoxybenzyl carboxamide exemplified here was not explicitly assayed. The patent reports that certain 4-cyclobutyl-1,4-diazepane analogs display H3 receptor antagonism, but no Ki, IC50, or selectivity data are available for the target compound. By comparison, a distinct 4-cyclobutyl-1,4-diazepane carboxamide derivative (BDBM50317706) demonstrated a Ki of 1.5 nM at the human histamine H3 receptor and an IC50 of 10,000 nM at the hERG channel in BindingDB [2], providing cross-study evidence that the scaffold can achieve nanomolar target potency with a significant selectivity window, but this cannot be extrapolated to the target compound without direct measurement.

Histamine H3 Receptor GPCR Antagonists CNS Drug Discovery

Absence of Documented Selectivity or Toxicity Profiling Precludes Safety-Based Selection Claims

No data from panel screening, kinase profiling, or CEREP-type selectivity assays are publicly available for 4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide. The structurally related compound BDBM50317706 showed hERG inhibition with an IC50 of 10,000 nM, indicating a >6,600-fold selectivity window over its H3 receptor Ki of 1.5 nM [1]. However, this selectivity ratio is compound-specific and cannot be assumed for the target compound, especially given the potential influence of the 4-methoxybenzyl substituent on off-target binding. In the absence of empirical profiling, no claims regarding safety, selectivity, or off-target risk can be made.

Off-Target Profiling Safety Pharmacology Chemical Probe Selectivity

Recommended Application Scenarios for 4-Cyclobutyl-N-[(4-Methoxyphenyl)Methyl]-1,4-Diazepane-1-Carboxamide Based on Available Evidence


Chemical Probe Development for Histamine H3 Receptor Studies (Requires De Novo Profiling)

Given the inclusion of the 4-cyclobutyl-1,4-diazepane carboxamide core in the WO2009095394A1 patent claiming H3 receptor antagonists [1], this compound may serve as a starting point for developing novel H3 chemical probes. However, any such application requires complete de novo pharmacological characterization, as no binding, functional, or selectivity data exist for the compound itself.

Structure-Activity Relationship (SAR) Exploration of the 4-Methoxybenzyl Substituent

The unique para-methoxy substitution pattern distinguishes this compound from the 3,4-dimethoxy analog (CAS 2190365-61-6) [2]. Researchers studying the SAR of the benzyl ring in diazepane carboxamides could use this compound to probe the contribution of a single methoxy group to target affinity, selectivity, and physicochemical properties, provided that paired biological testing is conducted.

Synthetic Methodology Development and Building Block Applications

The compound's well-defined structure, featuring a cyclobutyl-substituted diazepane and a carboxamide-linked 4-methoxybenzyl group, makes it a suitable substrate for developing or optimizing synthetic methodologies such as amide coupling, N-alkylation, or ring-closing reactions [1]. Its use as a synthetic building block does not require biological activity data.

Negative Control or Selectivity Counter-Screen in H3 Antagonist Programs (Requires Validation)

If future profiling reveals that this compound is inactive at the H3 receptor despite its scaffold similarity to potent H3 antagonists [1], it could serve as a structurally matched negative control for H3 antagonist screening campaigns. This application is contingent on empirical confirmation of lack of activity.

Quote Request

Request a Quote for 4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.